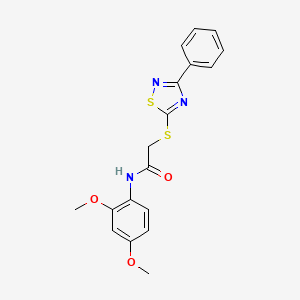

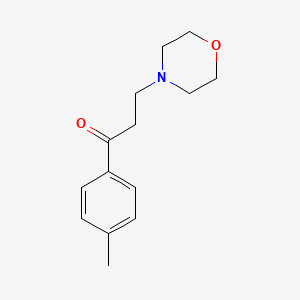

N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide, also known as MPPA, is a chemical compound that has been studied for its potential applications in scientific research. MPPA is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Antimicrobial Activity

Research has identified various pyridine and pyrimidinone derivatives, synthesized using related chemical structures, which exhibit significant antimicrobial properties. For instance, a study by Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents starting from citrazinic acid. These compounds showed good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan, A. et al., 2012).

Synthesis Techniques

Innovative synthesis techniques for creating heterocyclic compounds, which are crucial in the development of new pharmaceuticals, have been explored. Cho et al. (2003) described a one-pot synthesis method for pyrido[2,3-b][1,4]oxazin-2-ones, highlighting an efficient route for producing these compounds with potential for diverse applications, including medicinal chemistry (Cho, S. et al., 2003).

Insecticidal Properties

Compounds with pyridine derivatives have been investigated for their insecticidal properties. Bakhite et al. (2014) synthesized five pyridine derivatives and assessed their toxicity against cowpea aphid, revealing that one of the compounds had approximately four times the insecticidal activity of acetamiprid, a commercial insecticide (Bakhite, E. A. et al., 2014).

Catalysis and Organic Synthesis

Research into the catalytic properties and applications in organic synthesis of related compounds includes the development of diastereomerically pure pyrrolidin-2-ones, showcasing the versatility of these chemical structures in synthesizing biologically active compounds. Galeazzi et al. (1996) explored the oxidative cyclization of specific acetamides, leading to the creation of 1,3,4-trisubstituted pyrrolidin-2-ones, demonstrating the compounds' potential in the synthesis of biologically active amino acids (Galeazzi, R. et al., 1996).

Anticancer and Toxicity Modification

Modification of similar chemical structures to improve anticancer effects and reduce toxicity has been a focus of recent studies. Wang et al. (2015) modified a compound by replacing the acetamide group with an alkylurea moiety, resulting in derivatives with potent antiproliferative activities against human cancer cell lines and reduced acute oral toxicity (Wang, X. et al., 2015).

properties

IUPAC Name |

N-[2-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4/c1-9(18)14-7-13(19)17-6-5-10(8-17)21-12-4-3-11(20-2)15-16-12/h3-4,10H,5-8H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFBWABGAZLSIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)OC2=NN=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B2692118.png)

![8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2692126.png)

![N-[1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2692131.png)

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-methylpropanoate](/img/structure/B2692133.png)

![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2692135.png)